Ethyl 5-methylpicolinate

Catalog No.
S731173
CAS No.
55876-82-9
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-methylpicolinate

CAS Number

55876-82-9

Product Name

Ethyl 5-methylpicolinate

IUPAC Name

ethyl 5-methylpyridine-2-carboxylate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3

InChI Key

QURWMBHAPRCRJZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC=C(C=C1)C

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C

Ethyl 5-methylpicolinate is an organic compound with the molecular formula C8H9NO2C_8H_9NO_2 and a molecular weight of 153.16 g/mol. It is an ester derived from 5-methylpicolinic acid and ethanol, characterized by the presence of a methyl group at the 5-position of the pyridine ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methyl group at the 5-position can participate in electrophilic substitution reactions, leading to various substituted derivatives. Catalysts like aluminum chloride or iron(III) chloride are often employed in these reactions.

Research indicates that ethyl 5-methylpicolinate exhibits potential biological activities. It has been studied for its antimicrobial and anti-inflammatory properties, suggesting its usefulness as a pharmaceutical intermediate. The compound may influence various biochemical pathways, including modulation of neuronal activity and alteration of cellular metabolism. Its high gastrointestinal absorption and ability to cross the blood-brain barrier make it particularly interesting for medicinal applications.

The synthesis of ethyl 5-methylpicolinate typically involves the esterification of 5-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion. In industrial settings, continuous flow processes may be utilized to enhance yield and efficiency through optimized reaction conditions, including temperature control and solvent selection .

Ethyl 5-methylpicolinate has diverse applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
  • Biology: The compound is investigated for its potential biological activities, which could lead to new therapeutic agents.
  • Medicine: Ongoing research explores its potential as a pharmaceutical intermediate in drug development.
  • Industry: It is utilized in producing agrochemicals, dyes, and other industrial chemicals .

Studies on ethyl 5-methylpicolinate suggest that it interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its mechanism of action may involve modulation of neurotransmission or interference with cellular processes critical for bacterial survival. Research has indicated that similar compounds can affect voltage-gated ion channels and neurotransmitter systems, highlighting the potential for ethyl 5-methylpicolinate in neuropharmacology .

Ethyl 5-methylpicolinate can be compared with several similar compounds, each exhibiting distinct properties:

Compound NameCAS NumberUnique Features
Ethyl picolinateNot specifiedLacks the methyl group at the 5-position; different chemical and biological properties.
Methyl picolinateNot specifiedContains a methyl ester group instead of an ethyl ester group; affects reactivity.
5-Methylpicolinic acid4434-13-3The carboxylic acid form; distinct chemical behavior and uses compared to its ester form.
Ethyl 3-methylpicolinateNot specifiedDifferent substitution pattern; may exhibit varied reactivity profiles.

Ethyl 5-methylpicolinate stands out due to its specific substitution pattern and potential applications in drug discovery, particularly against resistant bacterial strains. Its unique combination of functional groups imparts specific reactivity and biological activity, making it valuable in various research and industrial applications .

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 5-methylpicolinate

Dates

Last modified: 08-15-2023

Explore Compound Types